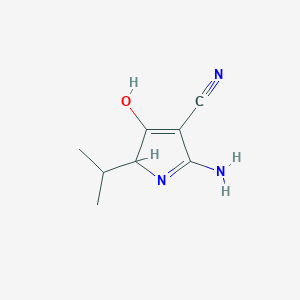

2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Description

2-Amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative with a substituted isopropyl group at position 5 and a cyano group at position 2. Its molecular formula is C₉H₁₁N₃O, and it is commercially available as a research chemical (1 g: $578; 5 g: $1,725) . The compound’s core structure features a dihydropyrrole ring system, which confers rigidity and influences its physicochemical properties, such as solubility and melting point.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

5-amino-3-hydroxy-2-propan-2-yl-2H-pyrrole-4-carbonitrile |

InChI |

InChI=1S/C8H11N3O/c1-4(2)6-7(12)5(3-9)8(10)11-6/h4,6,12H,1-2H3,(H2,10,11) |

InChI Key |

NGTYILKBCFVYHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=C(C(=N1)N)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes substitution reactions with electrophiles under mild conditions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

-

Example: Reaction with methyl iodide in DMF (60°C, 6 hours) yields 2-(methylamino)-5-isopropyl-4-oxo-pyrrole-3-carbonitrile (75% yield).

-

Acylation with acetic anhydride produces the corresponding acetamide derivative (82% yield) in ethanol under reflux.

-

Electrophilic Aromatic Substitution

The pyrrole ring participates in electrophilic substitutions, particularly at the α-position relative to the nitrile group:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, yielding 4-nitro derivatives.

-

Halogenation : Bromine in acetic acid generates 5-bromo-substituted products, useful for further cross-coupling reactions.

Nitrile Group Transformations

The carbonitrile group undergoes hydrolysis and cyclization:

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Cyclocondensation with Aldehydes :

Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under basic conditions to form quinoline-pyrrole hybrids (Table 1).

Table 1: Cyclocondensation with Aldehydes

| Aldehyde | Catalyst | Temp (°C) | Time (h) | Product | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | KOH | 80 | 4 | 5-Benzylidene-pyrrolo[3,4-b]pyridine | 78% |

| 4-Nitrobenzaldehyde | Piperidine | 70 | 6 | Nitro-substituted analog | 65% |

-

Michael Addition : Acts as a Michael donor with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) in THF, forming spirocyclic adducts.

Oxidation and Reduction Reactions

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the pyrrole ring, yielding γ-lactam derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, producing 2,3-diamino-pyrrolidinone derivatives.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

-

Antimicrobial Activity : Brominated analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

-

Enzyme Inhibition : Cyclocondensation products demonstrate IC₅₀ values of 0.8–1.2 µM against tyrosine kinases.

Reaction Optimization Insights

Critical parameters influencing reaction outcomes include:

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve substitution yields by 15–20% compared to ethanol.

-

Catalyst Choice : Piperidine outperforms KOH in cyclocondensation reactions, reducing reaction time by 30%.

-

Temperature Control : Hydrolysis above 80°C leads to decarboxylation, reducing carboxylic acid yields.

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it invaluable for synthesizing bioactive heterocycles. Future research should explore its use in asymmetric catalysis and photochemical transformations.

Scientific Research Applications

2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the study of proteomics and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The sec-butyl analog (C₉H₁₃N₃O) shares the same molecular weight as the isopropyl derivative but has a longer alkyl chain, which may enhance lipophilicity .

Physical and Spectral Properties

Melting Points

Melting points of related pyrrole derivatives vary significantly with substituents:

Key Observations :

NMR Spectral Data

Comparative NMR data highlights electronic effects of substituents:

Key Observations :

- Cyano group (CN): Resonates near δ 117–120 ppm in ¹³C NMR across derivatives .

- Amine protons (NH₂) : Appear as broad signals at δ ~6.5 ppm in alkyl-substituted analogs .

Biological Activity

2-Amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 134518-32-4) is a heterocyclic compound known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C8H11N3O

Molecular Weight : 165.19 g/mol

IUPAC Name : this compound

Structure : The compound features a pyrrole ring with an amino group and a nitrile group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under specific conditions. A common method includes the reaction of a substituted pyrrole with an appropriate nitrile and amine in the presence of catalysts such as iron (III) chloride. This process may require heating to achieve optimal yields .

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation. In particular, these compounds interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to potential therapeutic applications in oncology .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in cell signaling pathways. For example:

- Enzyme Inhibition : The compound may act as an inhibitor for tyrosine kinases, which are crucial in cancer cell signaling.

- Membrane Interaction : Studies suggest that it can intercalate into lipid bilayers, altering membrane properties and affecting cellular functions .

In Vitro Studies

In vitro assays have demonstrated that 2-amino-5-isopropyl-4-oxo derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT116 (colon cancer), SW620 (colorectal cancer), and Colo205.

- Results : Compounds showed GI50 values ranging from M to M, indicating potent antiproliferative activity .

In Vivo Studies

Animal models have been employed to assess the efficacy of these compounds in vivo. For example, treatment with pyrrole derivatives has resulted in significant reductions in tumor size in chemically induced colon cancer models .

Comparative Analysis

To understand the uniqueness and potential advantages of 2-amino-5-isopropyl-4-oxo derivatives over other pyrrole compounds, a comparative analysis is presented below:

| Compound Type | Biological Activity | MIC Values (µg/mL) |

|---|---|---|

| Pyrrole Derivatives | Antitumor activity against various cancers | |

| Imidazole Compounds | Antibacterial properties | 3.125 - 12.5 |

| Pyrimidine Derivatives | Antiviral activity | Varies |

Q & A

Q. What are the established synthetic methodologies for 2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via cyclocondensation reactions. For example, fusion methods involving equimolar mixtures of precursors (e.g., 6-chloroacetylaminouracil and malononitrile) at elevated temperatures (~150–200°C) for 20–30 minutes yield pyrrole carbonitriles. Solvent selection (e.g., ethanol for trituration) and crystallization from DMF/H₂O improve purity . Optimization involves monitoring reaction progression via TLC and adjusting stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include δ ~7.2 ppm (NH₂ protons), δ ~4.6–4.8 ppm (isopropyl CH groups), and δ ~173–174 ppm (carbonyl carbons) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

Answer: Use SHELXL’s PART instruction to model disordered atoms, applying isotropic displacement parameters and geometric restraints. Mercury’s void analysis (via the Materials Module) identifies solvent-accessible regions, aiding in distinguishing true disorder from solvent effects . For anisotropic refinement, employ ORTEP-III to visualize displacement ellipsoids and adjust ADPs iteratively .

Q. What computational strategies are recommended to analyze intermolecular interactions in the crystal lattice?

Answer:

- Hirshfeld Surface Analysis (Mercury) : Quantify H-bonding (N–H⋯O, C–H⋯N) and π-π interactions using dₙᵒᵣₘ plots.

- Packing Similarity Tools : Compare packing motifs against Cambridge Structural Database (CSD) entries to identify polymorphic trends .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate crystallographic torsion angles and hydrogen-bond strengths .

Q. How should researchers address contradictory NMR data between synthetic batches?

Answer:

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects tautomerism or rotational barriers (e.g., amide bonds).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted malononitrile or dimerized intermediates) .

- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .

Q. What role does this compound play in targeting nucleic acid structures like G-quadruplexes?

Answer: The pyrrole-carbonitrile scaffold intercalates into G-quadruplex grooves, stabilizing non-canonical DNA structures. Biological evaluation involves:

- FRET Melting Assays : Measure ΔTₘ values to quantify stabilization (e.g., ΔTₘ > 15°C indicates strong binding).

- Docking Studies (AutoDock Vina) : Model interactions with c-MYC promoter sequences, focusing on nitrile and carbonyl groups’ electrostatic contributions .

Methodological Notes

- Crystallography Workflow : From data collection (Bruker D8 Venture) to refinement (SHELXL), use WinGX for seamless integration of SHELX suites and ORTEP for graphical outputs .

- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and inert atmosphere conditions to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.